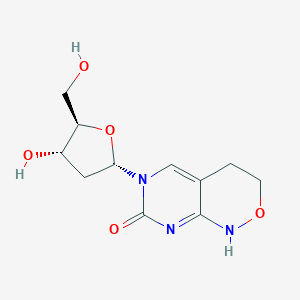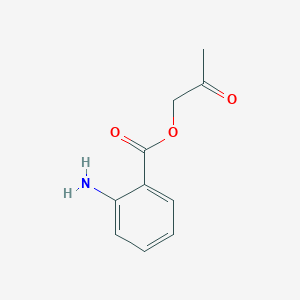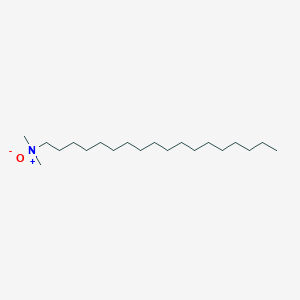![molecular formula C28H32N2O5 B136863 Fmoc-(S,S)-[Pro-Leu]-spirolactame CAS No. 129605-53-4](/img/structure/B136863.png)
Fmoc-(S,S)-[Pro-Leu]-spirolactame
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Development of Fmoc-Protected Bis-Amino Acids
The development of Fmoc-protected bis-amino acids is a significant advancement in the field of peptide synthesis. The use of a temporary Cu2+ complexation strategy has been reported to protect functionalized bis-amino acid building blocks, which are crucial for the synthesis of spiroligomers. These spiroligomers are stereochemically and functionally diverse, and their synthesis is facilitated by solid-phase Fmoc/tBu chemistry. The secondary structures of the synthesized tetramers were determined using two-dimensional nuclear magnetic resonance spectroscopy, indicating the potential for various applications .
Solid-Phase Synthesis of Oligourea Peptidomimetics
The solid-phase synthesis of oligourea peptidomimetics using the Fmoc protection strategy has been described. This approach includes a general synthesis method for the required building blocks, which are compatible with peptide or robot synthesizers. The synthesis of oligourea peptidomimetics of part of Leu-enkephalin and a neurotensin derivative exemplifies the utility of this strategy .
Fmoc-Modified Amino Acids and Short Peptides
Fmoc-modified amino acids and short peptides exhibit self-assembly features that are beneficial for various applications. The hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks. The self-organization of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides has been explored. These molecules have been used in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic applications. Challenges in the development of these biomolecules have been discussed, along with strategies for future progress .
Novel Prodrug Approach to Photodynamic Therapy
A novel prodrug approach to photodynamic therapy has been introduced through the Fmoc solid-phase synthesis of a cell-permeable peptide incorporating 5-aminolaevulinic acid (5-ALA). The synthesized peptide, which includes residues of the Penetratin peptide, serves as a prototype for enhanced topical delivery of 5-ALA. The intracellular conversion of the peptide to protoporphyrin IX in PAM212 cells demonstrates the potential of this approach for photodynamic therapy .
Total Synthesis of Insulin Lispro
The total synthesis of insulin lispro has been explored using Fmoc chemistry solid-phase peptide synthesis (SPPS). Three approaches were systematically investigated: stepwise Fmoc SPPS, the "hybrid method," and native chemical ligation using peptide-thioester segments. The most effective method involved the use of unprotected peptide-thioester segments prepared from peptide-hydrazides synthesized by Fmoc SPPS. The synthetic insulin lispro's disulfide pairings and three-dimensional structure were confirmed by high-resolution X-ray crystallography .
Advances in Fmoc-SPPS-Based Peptide Thioester Synthesis
Recent advances in the preparation of Fmoc-SPPS-based peptide thioesters for native chemical ligation (NCL) or NCL-type reactions have been summarized. Fmoc-SPPS is a commonly used technique in peptide chemistry due to its compatibility with automated machines and avoidance of highly toxic HF. The review discusses the engineering and modification of Fmoc-SPPS-derived peptides for use in ligation reactions .
Total Synthesis of Membrane Proteins
A practical procedure for the total chemical synthesis of small to medium-sized membrane proteins using automated Fmoc chemistry has been reported. The introduction of a removable arginine-tagged backbone modification group allowed membrane protein segments to behave similarly to water-soluble peptides during Fmoc solid-phase synthesis, ligation, purification, and mass spectrometry characterization. The synthesized membrane proteins were functionally characterized, providing valuable materials for biochemical and biophysical studies .
FMOC-Amino Acid Surfactants
The discovery of surfactant properties in sodium salts of amino acids with hydrophobic fluorenyl methyloxy carbonyl (FMOC) groups and short alkyl side chains has been reported. These surfactants form micelles and gels at certain concentrations, with bilayer structures indicated by powder X-ray diffraction measurements. Chiroptical spectroscopic properties, such as optical rotation, electronic circular dichroism, and vibrational circular dichroism, have been presented for these surfactants, revealing an increase in specific rotation with concentration beyond the critical micelle concentration (CMC) .
Applications De Recherche Scientifique
Human Flavin-Containing Monooxygenases
Flavin-containing monooxygenases (FMOs) play a critical role in the metabolism of various chemicals and drugs, transforming them into harmless, excretable metabolites. This process, however, can sometimes convert chemicals into toxic substances. The genetic variability and expression of FMOs significantly influence individual responses to chemical exposure, highlighting the importance of understanding these enzymes in drug design and discovery. By leveraging FMO pathways, researchers aim to develop safer and more effective pharmaceuticals (Cashman & Zhang, 2006).
Fibromodulin and Its Clinical Applications
Fibromodulin, a small leucine-rich proteoglycan, has been investigated for its potential in treating various diseases, including skin, tendon, and joint disorders. It can facilitate scarless healing and might be beneficial or detrimental in various conditions depending on its levels. The research suggests that manipulating fibromodulin levels could offer new therapeutic strategies for a wide range of diseases, from fibrosis to cancer, highlighting the complex role of biochemical compounds in health and disease (Al-Qattan & Al-Qattan, 2018).
Fecal Microbiota Transplantation
Fecal microbiota transplantation (FMT) has emerged as a groundbreaking treatment for recurrent Clostridium difficile infection and is being explored for other gastrointestinal and systemic diseases. The therapy involves transferring gut microbiota from healthy individuals to patients, aiming to restore a healthy microbial balance. This area of research exemplifies the innovative applications of biological materials in treating diseases and underscores the significance of the microbiome in human health (Aroniadis & Brandt, 2013).
Safety And Hazards
Orientations Futures
Fmoc-modified amino acids and peptides have shown distinct potential for applications due to their self-assembly features. They are being extensively studied for their potential uses in various fields such as cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutics, and antibiotics .
Propriétés
IUPAC Name |
(2S)-2-[(5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O5/c1-18(2)16-24(25(31)32)29-15-13-28(26(29)33)12-7-14-30(28)27(34)35-17-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-11,18,23-24H,7,12-17H2,1-2H3,(H,31,32)/t24-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDSUJSPBAXDCJ-CUBQBAPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCC2(C1=O)CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CC[C@]2(C1=O)CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(S,S)-[Pro-Leu]-spirolactame | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B136780.png)
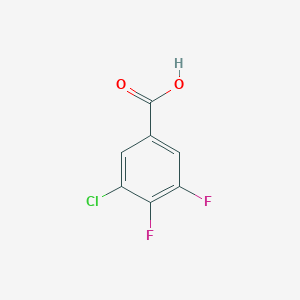
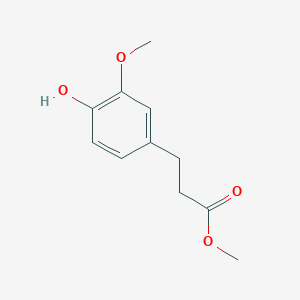

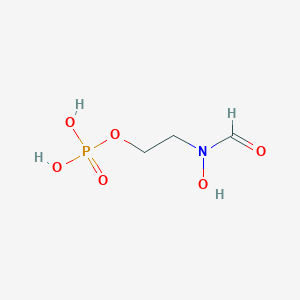
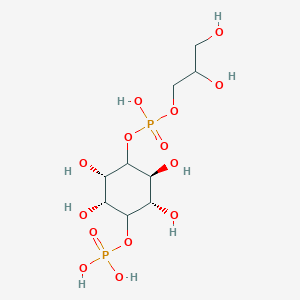
![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)
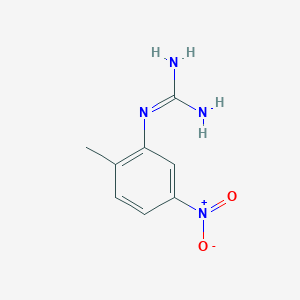
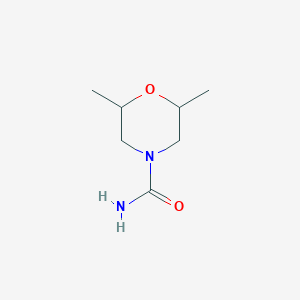
![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)

